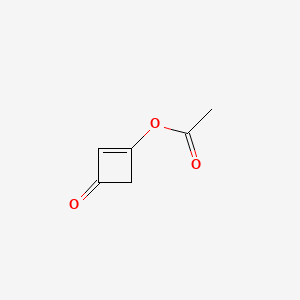

3-Acetoxy-2-cyclobuten-1-one

説明

Structure

3D Structure

特性

分子式 |

C6H6O3 |

|---|---|

分子量 |

126.11 g/mol |

IUPAC名 |

(3-oxocyclobuten-1-yl) acetate |

InChI |

InChI=1S/C6H6O3/c1-4(7)9-6-2-5(8)3-6/h2H,3H2,1H3 |

InChIキー |

AEPRJYUWEJMQRA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1=CC(=O)C1 |

製品の起源 |

United States |

Synthetic Methodologies for 3 Acetoxy 2 Cyclobuten 1 One and Its Precursors

Strategies for Cyclobutenone Core Construction

The formation of the strained four-membered cyclobutenone ring is a critical step that can be achieved through several distinct approaches, including pyrolysis, elimination/substitution reactions, and cycloadditions.

Pyrolysis-Based Approaches from Ketene (B1206846) and Diketene (B1670635) Feedstocks

Pyrolysis of diketene (4-methylideneoxetan-2-one) serves as a primary method for generating ketene, a key intermediate in the synthesis of cyclobutenones. nih.gov This process typically involves heating diketene in a specialized apparatus, such as a vertical, electrically-heated Vycor® tube packed with Pyrex® tubing, to temperatures around 550°C. orgsyn.org The diketene is introduced into the hot tube, often with a flow of an inert gas like nitrogen, to produce ketene gas. nih.govorgsyn.org This method can yield essentially pure ketene, which is then collected in a cold trap. orgsyn.org Computational studies have shown that while the formation of allene (B1206475) and carbon dioxide from diketene is thermodynamically favored under standard conditions, the formation of two molecules of ketene is kinetically favored at both standard and elevated temperatures. nih.gov

The highly reactive ketene generated from pyrolysis can then undergo [2+2] cycloaddition reactions with various alkynes to form the cyclobutenone ring. wikipedia.org For instance, the reaction of ketenes with electron-rich alkynes can produce substituted cyclobutenones. nih.gov This cycloaddition is a fundamental step in the Danheiser benzannulation, where a vinylketene, generated from a cyclobutenone, reacts with an alkyne. wikipedia.org

It is noteworthy that 3-acetoxy-2-cyclobuten-1-one itself is found in the distillation residue of diketene production, suggesting its formation as a byproduct in related industrial processes. google.comgoogle.com

Elimination and Substitution Reactions for Cyclobutenone Formation

Elimination reactions provide another route to the cyclobutenone core. A common strategy involves the dehydrohalogenation of a halogenated cyclobutanone (B123998) precursor. For example, 2-cyclobuten-1-one can be prepared by the elimination of a bromide from 3-bromocyclobutanone (B1528419). orgsyn.org This reaction can be facilitated by a base. In one instance, the treatment of 3-acetoxycyclobutanone with 1,8-diazabicyclo[5.4.0.]undec-7-ene (DBU) is presumed to generate cyclobutenone in-situ through the elimination of the acetate (B1210297) group. orgsyn.org

Substitution reactions on a pre-formed cyclobutane (B1203170) ring can also lead to cyclobutenones. These reactions often proceed through an elimination-addition mechanism, particularly with substrates like 1-bromocyclobutene. caltech.edu The reaction of 1-bromocyclobutene with phenyllithium, for example, can lead to products derived from a highly reactive cyclobutyne (B15492411) intermediate. caltech.edu Such mechanisms highlight the complex reactivity of these strained ring systems. caltech.eduacs.orgiitk.ac.inaskfilo.com

Cycloaddition-Based Routes to Cyclobutane Scaffolds

[2+2] cycloaddition reactions are a powerful and widely used method for constructing the cyclobutane and cyclobutenone frameworks. nih.govnih.govresearcher.life These reactions can involve the cycloaddition of a ketene with an alkene or an alkyne. wikipedia.orgnih.gov The reaction between a ketene and an alkene is a classic example of a [2+2] cycloaddition leading to a cyclobutanone. nih.gov Dichloroketene (B1203229), generated in situ, has been shown to react with alkenes to form dichlorocyclobutanones, which can then be converted to cyclobutenones through elimination of HCl. semanticscholar.org

More advanced cycloaddition strategies involve the use of strained cyclic allenes, which can react with various trapping agents to produce highly substituted and complex cyclobutane structures. nih.gov Additionally, transition metal catalysts, particularly those based on rhodium, cobalt, gold, and palladium, have been employed to facilitate [2+2] cycloadditions between alkynes and alkenes, offering a thermally driven alternative to photochemical methods. researcher.lifenih.govorganic-chemistry.org These catalytic systems can provide high levels of chemo-, regio-, and stereoselectivity. nih.govorganic-chemistry.org For example, gold-catalyzed intermolecular [2+2] cycloaddition of chloroalkynes with unactivated alkenes yields cyclobutenes with excellent regioselectivity. organic-chemistry.org

Introduction and Manipulation of the Acetoxy Moiety in Cyclobutenones

The introduction of the acetoxy group at the 3-position of the cyclobutenone ring is a key functionalization step. This compound can be used as a starting material for further transformations. prepchem.com It can be halogenated and subsequently hydrolyzed to produce squaric acid. google.comgoogle.com

The acetoxy group can also be introduced through the reaction of a corresponding hydroxycyclobutenone. For instance, the reaction of 4-hydroxy-2-cyclobutenones with PhI(OAc)₂ can lead to rearranged products like 5-acetoxy-2(5H)-furanones. acs.orgresearchgate.net This indicates that direct acetoxylation of the cyclobutenone ring must be carefully controlled to avoid undesired rearrangements. In some synthetic strategies, the acetoxy group is introduced at an earlier stage, for example, by starting with 3-acetoxycyclobutanone, which can then undergo elimination to form the desired this compound. orgsyn.org The use of an acetoxy group at the β'-position of a butadienoate has been explored as a leaving group in phosphine-catalyzed annulations, showcasing its role as a reactive handle in more complex transformations. mdpi.com

Optimization of Synthetic Pathways and Process Intensification

Optimizing the synthesis of cyclobutenone derivatives involves improving reaction conditions to enhance yield, selectivity, and efficiency. Process intensification, a key principle in modern chemical engineering, aims to achieve these goals through innovative reactor design and energy input. mdpi.com Continuous flow chemistry offers a significant advantage over traditional batch processes by allowing for better control over reaction parameters, improved heat and mass transfer, and easier scale-up. frontiersin.orgunito.it

A flow chemistry process has been successfully developed for the synthesis of 2-substituted cyclobutanones via the [2+2] cycloaddition of keteneiminium salts and ethylene (B1197577) gas. researchgate.net This approach utilizes mild conditions and achieves good to excellent yields, demonstrating the potential for process intensification in the synthesis of cyclobutane derivatives. researchgate.net The use of alternative energy sources like microwaves and ultrasound, as well as novel reactor designs such as micro- and milli-reactors and static mixers, are key areas of research for intensifying chemical processes. mdpi.comfrontiersin.org For the synthesis of cyclobutenone derivatives, optimization can also involve the careful selection of catalysts and reaction conditions to favor the desired product and minimize side reactions. core.ac.ukrsc.org

Chemo- and Stereoselective Aspects in Synthesis

The control of chemo- and stereoselectivity is paramount in the synthesis of complex molecules like this compound and its derivatives. nih.govnih.govresearchgate.net The inherent strain and reactivity of the cyclobutane ring present unique challenges and opportunities for selective transformations. nih.gov

Chemo- and Regioselectivity: In cycloaddition reactions, achieving the correct regiochemistry is crucial. For example, in the Danheiser benzannulation, the [2+2] cycloaddition of the vinylketene with an alkyne proceeds with high regioselectivity. nih.govwikipedia.org Similarly, in the synthesis of cyclobutenones from phenylthioenol ethers and dichloroketene, the initial [2+2] cycloaddition is regiospecific. semanticscholar.org The choice of catalyst can also influence the regioselectivity of cycloaddition reactions. organic-chemistry.org

Stereoselectivity: Enantioselective synthesis of cyclobutane and cyclobutenone derivatives is a significant area of research. nih.govmdpi.com Chiral catalysts, including organocatalysts and transition metal complexes, are employed to induce asymmetry. nih.govcore.ac.uk For instance, chiral phosphines have been used in enantioselective spirocyclization reactions involving cyclobutenones. nih.gov The use of chiral allenes in [2+2] cycloadditions with dichloroketene can lead to the formation of chiral cyclobutenones with complete transfer of optical purity. nih.govmdpi.com Furthermore, copper-catalyzed enantioselective conjugate addition to cyclobutenones followed by trapping of the resulting enolate provides a powerful method for generating chiral 3-substituted cyclobutenes. nih.gov The development of stereoselective Diels-Alder reactions using cyclobutenones as dienophiles has also expanded the synthetic utility of this class of compounds. nih.gov

Table of Research Findings

| Synthetic Aspect | Methodology | Key Findings | References |

| Cyclobutenone Core Synthesis | Pyrolysis of diketene followed by [2+2] cycloaddition | Kinetically favored formation of ketene from diketene pyrolysis. Ketene reacts with alkynes to form cyclobutenones. | nih.govorgsyn.orgwikipedia.orgnih.gov |

| Cyclobutenone Core Synthesis | Elimination from halocyclobutanones | Elimination of HBr from 3-bromocyclobutanone yields 2-cyclobuten-1-one. | orgsyn.org |

| Cyclobutenone Core Synthesis | [2+2] Cycloaddition | Transition metal catalysts (Rh, Co, Au, Pd) enable efficient and selective cycloadditions of alkynes and alkenes. | researcher.lifenih.govorganic-chemistry.org |

| Introduction of Acetoxy Group | Halogenation and hydrolysis of this compound | A route to squaric acid, demonstrating the reactivity of the acetoxy group. | google.comgoogle.com |

| Process Optimization | Continuous flow chemistry | Synthesis of cyclobutanones via [2+2] cycloaddition of keteneiminium salts and ethylene gas in a flow reactor. | researchgate.net |

| Stereoselectivity | Enantioselective Catalysis | Chiral phosphines, chiral allenes, and copper catalysts used for the enantioselective synthesis of cyclobutenone derivatives. | nih.govnih.govmdpi.comnih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Acetoxy 2 Cyclobuten 1 One

Cycloaddition Reactions Involving the Cyclobutenone Moiety

The electron-deficient double bond of the cyclobutenone ring is an active participant in various cycloaddition reactions. These processes, often initiated by light, allow for the rapid construction of complex polycyclic systems.

The photochemical [2+2] cycloaddition is a hallmark reaction of enones, including 3-acetoxy-2-cyclobuten-1-one. acs.org This reaction involves the excitation of the cyclobutenone to a triplet state, which then reacts with an alkene to form a new cyclobutane (B1203170) ring. harvard.edu These reactions are synthetically valuable for creating bicyclo[2.2.0]hexane skeletons or more complex fused-ring systems.

The diastereoselectivity of these photocycloadditions is a critical aspect, often influenced by steric and electronic factors of the reacting partners. In reactions involving analogous 3-acetoxy-enone systems, such as 3-acetoxy-quinolone, a notable degree of diastereoselectivity has been observed. rsc.org For instance, the photocycloaddition with certain olefins proceeds with a discernible preference for one diastereomer over the other, although the ratios can vary depending on the specific alkene and reaction conditions. rsc.org This selectivity is crucial for controlling the stereochemistry of the resulting polycyclic products.

Table 1: Illustrative Diastereoselectivity in [2+2] Photocycloaddition of a Related Acetoxy-Enone System

| Reactant | Diastereomeric Ratio (d.r.) |

| Olefin A | 74/26 |

| Olefin B | 70/30 |

| Olefin C | 86/14 |

| Olefin D | 71/29 |

Data based on reactions of 3-acetoxy-quinolone, illustrating typical diastereoselectivity in such systems. rsc.org

When the alkene partner is tethered to the cyclobutenone core, intramolecular [2+2] photocycloadditions can occur. acs.org These reactions are highly efficient for constructing strained, polycyclic cage-like molecules. The length and nature of the tether connecting the alkene to the cyclobutenone are critical in determining the feasibility and outcome of the cycloaddition. Typically, a three-atom tether is optimal for facilitating the necessary coordination for the reaction to proceed effectively. acs.org Such intramolecular pathways offer a powerful strategy for building molecular complexity from a relatively simple starting material, leading to the formation of intricate bicyclic or polycyclic frameworks. harvard.edu

Control over regioselectivity and stereochemistry is paramount in cycloaddition reactions. In the context of [2+2] cycloadditions, two primary regioisomers can be formed: the "head-to-head" (HH) isomer and the "head-to-tail" (HT) isomer. acs.org The preferred outcome is dictated by the electronic properties and steric hindrance of the substituents on both the cyclobutenone and the alkene.

Stereochemical control refers to the relative configuration of the newly formed stereocenters. This is often described in terms of syn vs. anti products. acs.org The facial diastereoselectivity, or the face of the cyclobutenone that the alkene approaches, is often governed by the steric bulk of the substituents on the cyclobutenone ring. For this compound, the acetoxy group can direct the incoming alkene to the opposite face, leading to a high degree of stereochemical control in the formation of the final product.

Ring-Opening and Fragmentation Reactions of Cyclobutene (B1205218) Systems

The significant ring strain inherent in the four-membered ring of this compound makes it susceptible to ring-opening and fragmentation reactions under various conditions. These reactions provide pathways to linear, acyclic structures or larger ring systems.

Cyclobutenones can undergo facile electrocyclic ring-opening when subjected to heat (thermolysis) or ultraviolet light (photolysis). nih.gov This process involves the cleavage of the C-C bond adjacent to the carbonyl group, resulting in the formation of a highly reactive vinylketene intermediate. nih.gov This transformation is a concerted process, and its stereoselectivity can often be predicted by the principles of orbital symmetry. The resulting vinylketene is a versatile intermediate that can be trapped in situ by various reagents, such as dienophiles or nucleophiles, to generate a wide range of products. nih.gov This ring-opening reaction is a powerful tool for transforming the strained four-membered ring into more complex acyclic or larger cyclic systems.

The Grob fragmentation is a specific type of elimination reaction that breaks a carbon skeleton into three distinct fragments: an electrofuge, an unsaturated neutral fragment, and a nucleofuge. wikipedia.orglibretexts.org For a derivative of this compound to undergo a Grob fragmentation, it must first be chemically modified to fit the required structural template.

Specifically, the reaction requires a substrate with a 1,3-relationship between an atom that can promote the fragmentation (like a deprotonated alcohol) and a suitable leaving group. libretexts.org A plausible pathway would involve the reduction of the ketone at the C1 position to a hydroxyl group. This alcohol could then be deprotonated to form an alkoxide. If a good leaving group (e.g., a tosylate) is present at the C3 position (following substitution of the acetoxy group), the stage is set for fragmentation. The alkoxide would promote the cleavage of the C2-C3 bond, leading to the formation of a new C=C double bond and the expulsion of the leaving group. libretexts.org This fragmentation pathway provides a strategic method for cleaving the cyclobutane ring to form functionalized, acyclic products.

Nucleophilic and Electrophilic Reactivity at the Cyclobutenone Core

The cyclobutenone core of this compound possesses distinct electrophilic centers, making it a target for nucleophilic attack. The reactivity is influenced by the polarization of the carbon-heteroatom and carbon-carbon double bonds. wikipedia.org

Nucleophilic Reactivity:

The primary sites for nucleophilic attack are the carbonyl carbon and the β-carbon of the α,β-unsaturated ketone system. Due to the high electronegativity of the oxygen atom, the carbonyl carbon carries a significant partial positive charge, rendering it highly electrophilic. masterorganicchemistry.com Nucleophilic addition to this carbon breaks the C=O π-bond and leads to a tetrahedral intermediate. masterorganicchemistry.com

The β-carbon is also susceptible to nucleophilic attack in a conjugate (or 1,4-) addition fashion. This reactivity is a general feature of α,β-unsaturated carbonyl compounds. The attack at the β-carbon is followed by enolate formation. Research on substituted cyclobutenones has shown that they readily undergo 1,4-addition with various nucleophiles. For instance, zinc-based silicon nucleophiles have been shown to add to highly substituted cyclobutenones, sometimes even without a copper catalyst. nih.gov

1,2-Addition: Nucleophiles can attack the carbonyl carbon directly. This is a common pathway for strong, hard nucleophiles like organolithium reagents.

1,4-Addition (Conjugate Addition): Softer nucleophiles, such as cuprates or enamines, tend to attack the β-carbon of the double bond. This leads to the formation of an enolate intermediate which can then be protonated or trapped with an electrophile.

Electrophilic Reactivity:

While the cyclobutenone core is predominantly electrophilic, the oxygen atom of the carbonyl group and the acetate (B1210297) group possess lone pairs of electrons and can act as Lewis basic sites, coordinating to protons or Lewis acids. This coordination can activate the molecule towards nucleophilic attack. The double bond can, in principle, react with strong electrophiles, but this is less common due to the electron-withdrawing nature of the adjacent carbonyl group which deactivates the double bond towards electrophilic attack.

Table 1: Regioselectivity of Nucleophilic Attack on the Cyclobutenone Core

| Type of Addition | Attacked Position | Common Nucleophiles | Intermediate |

|---|---|---|---|

| 1,2-Addition | Carbonyl Carbon (C1) | Grignard reagents, Organolithium reagents | Tetrahedral alkoxide |

| 1,4-Conjugate Addition | β-Carbon (C3) | Cuprates, Enamines, Thiolates, Silylating agents nih.gov | Enolate |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The strained ring and functional group handles of cyclobutene derivatives make them valuable substrates in metal-catalyzed transformations. Palladium-catalyzed reactions, in particular, have been extensively used for the functionalization of such systems. libretexts.org

Cross-Coupling Reactions:

Cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the enol acetate functionality can be thought of as a precursor to an enolate or a related species that can participate in cross-coupling. More directly, related cyclobutanol (B46151) derivatives and cyclobutanone-derived N-sulfonylhydrazones have been shown to undergo palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.govacs.org

For example, palladium-catalyzed reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can produce a variety of products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org Similarly, asymmetric cross-coupling of cyclobutanol derivatives with unactivated alkenes has been achieved using palladium catalysis. nih.govacs.org These precedents suggest that this compound or its derivatives could be viable substrates for similar transformations, allowing for the introduction of various substituents onto the cyclobutene ring.

Other Metal-Catalyzed Transformations:

Besides palladium, other transition metals like rhodium, cobalt, and gold have been shown to catalyze reactions involving cyclobutene and cyclobutanone (B123998) systems. nih.govresearchgate.netacs.org These can include cycloadditions, ring expansions, and isomerizations. For instance, rhodium catalysts have been used in the synthesis of medium-sized rings from cyclobutyl-substituted cyclobutenones. nih.gov Gold catalysts, acting as soft Lewis acids, can activate unsaturated C-C bonds in four-membered rings towards nucleophilic attack. researchgate.net Silver catalysts have been used in the decarbonylative [3+2] cycloaddition of cyclobutenediones with formamides to produce γ-aminobutenolides. mdpi.com

Table 2: Examples of Metal-Catalyzed Reactions on Cyclobutane/Cyclobutene Scaffolds

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Palladium(0) | Cyclobutanone N-sulfonylhydrazones | Carbene Coupling | Cyclobutenes, Methylenecyclobutanes | organic-chemistry.org |

| Palladium(0) | Cyclobutanol derivatives | Asymmetric Cross-Coupling | Chiral benzene-fused cycles | nih.govacs.org |

| Rhodium(I) | Cyclobutyl-substituted cyclobutenones | Ring Expansion | Cycloheptadienones | nih.gov |

| Silver(I) | Cyclobutenediones | Decarbonylative [3+2] Cycloaddition | γ-Aminobutenolides | mdpi.com |

Rearrangement Reactions and Isomerization Processes

The inherent ring strain of the cyclobutene ring makes this compound and related compounds prone to rearrangement reactions, which are often driven by the formation of more stable products.

Thermal Rearrangements:

Heating cyclobutenones can induce a 4π-electrocyclic ring-opening to generate highly reactive vinylketene intermediates. nih.gov This process is reversible. These vinylketenes can then participate in a variety of subsequent reactions, including cycloadditions. For example, they can react with electron-rich alkynes in a [2+2] cycloaddition to yield 4-vinyl cyclobutenones, which can then undergo further rearrangements to form highly substituted phenols. nih.gov Studies on aminocyclobutenones have shown that they can thermally rearrange to form 5H-furanones. soton.ac.uk

Photochemical Rearrangements:

UV irradiation can also promote rearrangements. For instance, benzocyclobutenone has been shown to isomerize to a vinylketene upon UV irradiation. nih.gov

Isomerization:

Isomerization processes can involve the migration of the double bond within the ring or to an exocyclic position, often catalyzed by acids, bases, or transition metals. For example, a strain-inducing positional alkene isomerization has been reported to convert cyclobutylidene precursors into cyclobutene building blocks, a process that relies on photocatalysis. organic-chemistry.org

Table 3: Common Rearrangement and Isomerization Pathways for Cyclobutenones

| Trigger | Intermediate/Process | Typical Product |

|---|---|---|

| Thermal | 4π-Electrocyclic Ring-Opening | Vinylketene nih.gov |

| Thermal | Steric-driven rearrangement | 5H-Furanones (from aminocyclobutenones) soton.ac.uk |

| Photochemical | Isomerization | Vinylketene (from benzocyclobutenone) nih.gov |

| Catalytic | Positional Alkene Isomerization | Substituted Cyclobutenes |

Derivatization and Functionalization Strategies for 3 Acetoxy 2 Cyclobuten 1 One

Acetoxy Group Transformations and Interconversions

The ester functionality is often the initial site of modification, serving as a handle to introduce diverse chemical properties. The primary transformation is its hydrolysis to the corresponding alcohol, which then acts as a precursor for other derivatives.

The conversion of 3-acetoxy-2-cyclobuten-1-one to 3-hydroxy-2-cyclobuten-1-one is a fundamental step that unlocks further derivatization potential. This hydrolysis can be achieved under basic conditions. For instance, reacting this compound with amines, such as cyclohexyldimethylamine or dicyclohexylamine, effectively yields the corresponding ammonium (B1175870) salt of 3-hydroxy-2-cyclobuten-1-one. prepchem.comprepchem.com This process is also a key step in the production of squaric acid precursors. justia.com The resulting hydroxy-cyclobutenone is a versatile intermediate for subsequent reactions. nih.gov

| Method | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Base-Mediated Hydrolysis | Cyclohexyldimethylamine, Ethanol, Ethyl Acetate (B1210297) | 3-hydroxy-2-cyclobuten-1-one-cyclohexyldimethylammonium salt | Forms the stable ammonium salt. prepchem.com |

| Base-Mediated Hydrolysis | Dicyclohexylamine | 3-hydroxy-2-cyclobuten-1-one dicyclohexylammonium (B1228976) salt | Utilizes distillation residue from diketene (B1670635) production as a source. prepchem.com |

| General Base Reaction | Amines, Alkali Metal Alcoholates, or Alkali Metal Hydroxides | Salts of 3-hydroxy-2-cyclobuten-1-one | General method for producing precursors for squaric acid. justia.com |

Once the hydroxyl group is unmasked via hydrolysis, it can be readily converted into a wide array of other ester or ether functionalities. Standard esterification or etherification protocols can be applied to the intermediate, 3-hydroxy-2-cyclobuten-1-one. For example, reaction with various acyl chlorides or alkyl halides under basic conditions allows for the synthesis of a library of cyclobutenone derivatives with tailored electronic and steric properties. Protecting the hydroxyl group as a trimethylsilyl (B98337) (TMS) or acetate ether has been shown to influence the reaction pathways in subsequent thermal rearrangements. soton.ac.uk

Functionalization at the Cyclobutenone Ring Positions

Beyond the ester group, the cyclobutenone ring itself offers multiple sites for functionalization, including the carbon-carbon double bond and the carbonyl group.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds. unistra.fr To make the 3-position of the cyclobutenone ring susceptible to such reactions, the hydroxyl group (obtained from hydrolysis of the acetate) is typically converted into a more reactive leaving group, such as a triflate (trifluoromethanesulfonate). This cyclobutenyl triflate can then participate in various cross-coupling reactions, like the Suzuki-Miyaura coupling, with organoboron reagents to introduce aryl, heteroaryl, or alkyl substituents. organic-chemistry.orgrsc.org This strategy allows for the construction of highly substituted and complex four-membered rings. The choice of ligands and palladium precursors is crucial for achieving high yields and selectivity in these transformations. organic-chemistry.orgnih.gov

The carbonyl group of the cyclobutenone ring is another key site for derivatization. It can undergo a variety of classical carbonyl reactions.

Reduction: The ketone can be reduced to a secondary alcohol, yielding a cyclobutenol. Enantioselective reduction methods, using biocatalysts like ene-reductases or chiral chemical catalysts (e.g., Noyori's transfer hydrogenation catalysts or CBS reagents), can produce optically active cyclobutanones and cyclobutanols. nih.govresearchgate.netresearchgate.net These chiral products are valuable intermediates in the synthesis of natural products. nih.govresearchgate.net

Formation of Imines and Hydrazones: The carbonyl group can react with primary amines to form imines or with hydrazines to form hydrazones. For example, cyclobutanone-derived N-sulfonylhydrazones can be used in palladium-catalyzed carbene coupling reactions with aryl or benzyl (B1604629) halides to generate structurally diverse products like substituted cyclobutenes and methylenecyclobutanes. organic-chemistry.org

Chiral Derivatization and Enantioselective Modifications

Introducing chirality into the cyclobutene (B1205218) framework is of significant interest for applications in medicinal chemistry and materials science. nih.govthieme-connect.com Several strategies have been developed to achieve this, transforming the prochiral this compound or its derivatives into enantioenriched products.

Enantioselective functionalization of cyclobutenones has emerged as a powerful approach. thieme-connect.comresearchgate.net This can be achieved through various catalytic asymmetric transformations:

Asymmetric Reduction: As mentioned, the enantioselective reduction of the carbonyl or the carbon-carbon double bond is a highly effective method. Ene-reductases have been successfully used to reduce cyclobutenones to optically active cyclobutanones with up to 99% enantiomeric excess (ee). researchgate.net

Conjugate Addition: Chiral catalysts can mediate the enantioselective conjugate addition of nucleophiles to the α,β-unsaturated system of the cyclobutenone. For instance, the sulfa-Michael addition of thiols to cyclobutene derivatives has been achieved with high enantioselectivity using chiral squaramide catalysts. rsc.org

Asymmetric Cycloadditions: Cyclobutenones are highly reactive dienophiles due to their ring strain and can participate in enantioselective Diels-Alder reactions. nih.govrsc.org Furthermore, chiral isothiourea organocatalysts can activate cyclobutenones to participate in enantioselective [3+2] cycloadditions with azomethine imines. ntu.edu.sg

Chiral Derivatizing Agents: For analytical purposes or chiral resolution, the hydroxyl group of 3-hydroxy-2-cyclobuten-1-one can be reacted with a chiral derivatizing agent, such as Mosher's acid, to form a mixture of diastereomers that can be distinguished by techniques like NMR spectroscopy or chromatography. wikipedia.org

| Methodology | Catalyst/Reagent | Transformation | Enantioselectivity |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Tsdpen | Reduction of benzocyclobutenone to benzocyclobutenol | 97% ee nih.govresearchgate.net |

| Biocatalytic Reduction | Ene-reductases (EREDs) | Reduction of cyclobutenones to cyclobutanones | Up to 99% ee researchgate.net |

| Organocatalytic [3+2] Cycloaddition | Chiral Isothioureas (e.g., HyperBTM) | Reaction of chlorocyclobutenones with azomethine imines | Up to 97:3 er ntu.edu.sg |

| Organocatalytic Michael Addition | Chinchona-based squaramide | Addition of thiols to cyclobutene derivatives | Up to 99.7:0.3 er rsc.org |

Applications of 3 Acetoxy 2 Cyclobuten 1 One in Complex Molecule Synthesis

Utilization as a Key Building Block for Cyclobutane-Containing Scaffolds

The inherent ring strain of the cyclobutane (B1203170) moiety makes it a valuable structural motif in medicinal chemistry and materials science. 3-Acetoxy-2-cyclobuten-1-one serves as an excellent starting material for the synthesis of diverse cyclobutane-containing scaffolds. The enone functionality is highly susceptible to various transformations, including [2+2] cycloaddition reactions, which are a primary method for constructing cyclobutane rings.

A notable application of a related benzocyclobutene derivative is in the synthesis of cyclobutane monoterpenes like grandisol (B1216609) and lineatine. This approach highlights the potential of manipulating the core structure to achieve complex targets. While direct examples with this compound are less common in readily available literature, its analogous structure suggests its suitability for similar synthetic strategies. The reactivity of the double bond in [2+2] photocycloaddition reactions is a key feature that allows for the construction of bicyclic systems. For instance, the reaction with alkenes can lead to the formation of bicyclo[3.2.0]heptane skeletons, which are present in a number of biologically active compounds.

The following table summarizes representative examples of cyclobutane-containing scaffolds that can be conceptually derived from this compound based on known reactivity patterns of similar compounds.

| Scaffold | Potential Synthetic Approach | Key Transformation |

| Substituted Cyclobutanes | Nucleophilic addition to the enone followed by reduction or further functionalization. | Michael Addition |

| Bicyclo[3.2.0]heptanones | [2+2] Photocycloaddition with an alkene. | [2+2] Cycloaddition |

| Spirocyclic Cyclobutanes | Alkylation at the C-4 position followed by intramolecular cyclization. | Intramolecular Alkylation |

Strategic Role in Natural Product Total Synthesis

The cyclobutane ring is a key structural feature in a wide range of natural products, including terpenes, alkaloids, and lignans. nih.gov The synthesis of these complex molecules often presents significant challenges, and this compound offers a strategic starting point for their construction.

For example, the synthesis of cyclobutane lignans, a class of compounds with significant biological activities, often relies on the dimerization of phenylpropanoid units. While direct photochemical methods can be employed, the use of a pre-formed cyclobutane synthon can offer greater control over stereochemistry. Although not explicitly starting from this compound, the synthesis of italicene and isoitalicene, two cyclobutane-containing sesquiterpenes, involved an intramolecular [2+2] photocycloaddition as a key step to construct the four-membered ring. This underscores the importance of this type of transformation in natural product synthesis, a reaction for which this compound is a prime substrate.

The following table highlights natural products containing a cyclobutane ring, for which this compound could serve as a potential starting material.

| Natural Product | Class | Key Cyclobutane Feature |

| Grandisol | Monoterpene | 1-methyl-2-isopropenylcyclobutane |

| Lineatine | Monoterpene | Fused bicyclic system containing a cyclobutane ring |

| Italicene | Sesquiterpene | Substituted cyclobutane ring |

| Pellucidin A | Lignan | 1,2-diarylcyclobutane |

| Magnosalin | Lignan | 1,2-diarylcyclobutane |

Precursor to Other Functionalized Cyclobutane and Cyclobutenone Synthons

One of the most valuable aspects of this compound is its ability to be readily converted into a variety of other functionalized cyclobutane and cyclobutenone synthons. The acetoxy group is an excellent leaving group and can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities at the C-3 position. This versatility makes it a valuable intermediate in multi-step synthetic sequences.

For instance, reaction with alcohols in the presence of a base can yield 3-alkoxy-2-cyclobuten-1-ones, while reaction with thiols can provide 3-thio-substituted derivatives. These new synthons can then undergo further transformations. For example, the resulting 3-alkoxy-2-cyclobuten-1-ones are valuable precursors for the synthesis of substituted hydroquinones and naphthoquinones through thermal ring-expansion reactions.

The table below illustrates the conversion of this compound into other useful synthons.

| Starting Material | Reagent | Product | Synthon Type |

| This compound | ROH, Base | 3-Alkoxy-2-cyclobuten-1-one | Functionalized Cyclobutenone |

| This compound | RSH, Base | 3-(Alkylthio)-2-cyclobuten-1-one | Functionalized Cyclobutenone |

| This compound | R₂NH | 3-(Dialkylamino)-2-cyclobuten-1-one | Functionalized Cyclobutenone |

| This compound | 1. Nu⁻ 2. H₂/Pd-C | 3-Substituted Cyclobutanone (B123998) | Functionalized Cyclobutanone |

Employment in Cascade and Domino Reaction Sequences

Cascade and domino reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, without the need to isolate intermediates. These reactions are highly efficient in terms of atom economy and step count. The multiple reactive sites of this compound make it an ideal substrate for the initiation of such reaction sequences.

A compelling example of a domino reaction, while not starting directly from this compound, showcases the potential of related building blocks. A four-component domino reaction involving an aliphatic aldehyde, a cyclic ketone, and cyanoacetamide under microwave irradiation leads to the rapid formation of highly functionalized tricyclo[6.2.2.0¹,⁶]dodecane derivatives. nih.gov This reaction proceeds through a series of tandem Knoevenagel condensations, a [4+2] cycloaddition, and intramolecular Michael-type and carbonyl addition/elimination reactions. The ability of simple cyclic ketones to participate in such complex transformations highlights the potential for this compound to act as a linchpin in similar, yet to be discovered, cascade processes.

The inherent reactivity of the enone system towards Michael additions, coupled with the leaving group ability of the acetoxy group, could trigger a cascade of bond-forming events. For example, a conjugate addition of a nucleophile could be followed by an intramolecular cyclization and elimination of the acetate (B1210297) to generate a new ring system in a single pot.

Design of Novel Synthetic Routes Initiated by this compound

The unique combination of functional groups in this compound inspires the development of novel synthetic methodologies. Its ambiphilic nature, possessing both electrophilic (the enone system) and potentially nucleophilic (after deprotonation at C-4) centers, allows for a diverse range of reaction pathways.

One promising area is the use of this compound in tandem Michael addition-elimination reactions. A nucleophile can first add to the β-position of the enone (a Michael addition), and subsequent elimination of the acetoxy group can regenerate a double bond, leading to a net substitution at the β-position. This sequence allows for the introduction of a wide variety of substituents that might not be accessible through direct substitution.

Furthermore, the development of new synthetic routes can be envisioned where this compound acts as a "linchpin" to connect two different molecular fragments. For instance, a sequential addition of two different nucleophiles, one to the carbonyl group and another to the enone system, could lead to the rapid assembly of highly functionalized and stereochemically complex cyclobutane derivatives. The exploration of such novel transformations promises to further expand the synthetic utility of this versatile building block.

Spectroscopic and Advanced Analytical Methodologies in the Study of 3 Acetoxy 2 Cyclobuten 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. upi.edu For 3-Acetoxy-2-cyclobuten-1-one, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to establish the precise atomic connectivity.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. uobasrah.edu.iq

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons:

A singlet for the three equivalent methyl protons of the acetoxy group.

A singlet or a narrow triplet for the vinylic proton on the cyclobutene (B1205218) ring.

A singlet or a narrow triplet for the two equivalent methylene protons of the cyclobutene ring.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five distinct signals are anticipated:

A signal at the downfield region corresponding to the ketone carbonyl carbon (C1).

A signal for the ester carbonyl carbon of the acetoxy group.

Two signals for the sp² hybridized carbons of the double bond (C2 and C3).

A signal for the sp³ hybridized methylene carbon (C4).

A signal in the upfield region for the methyl carbon of the acetoxy group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (C=O, ketone) | - | ~190-205 |

| C2 (=C-OAc) | - | ~160-170 |

| C3 (=CH) | ~5.5-6.5 | ~120-130 |

| C4 (CH₂) | ~3.0-3.5 | ~40-50 |

| Acetoxy (C=O) | - | ~168-172 |

| Acetoxy (CH₃) | ~2.1-2.3 | ~20-22 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. blogspot.comharvard.eduemory.edu

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, a cross-peak would be expected between the vinylic proton at C3 and the methylene protons at C4, confirming their adjacent positions on the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. youtube.comsdsu.edu It is used to definitively assign each carbon signal based on the known proton assignments. For instance, the proton signal at ~2.2 ppm would correlate with the carbon signal at ~21 ppm, confirming the assignment of the acetoxy methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework. sdsu.eduyoutube.com Key HMBC correlations for this compound would include:

The methyl protons of the acetoxy group showing a correlation to the ester carbonyl carbon and to C2 of the ring.

The vinylic proton (H3) correlating to C1, C2, and C4.

The methylene protons (H4) correlating to C1, C2, and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com For a small, relatively rigid molecule like this compound, NOESY can help to confirm assignments by showing spatial proximity, for example, between the vinylic proton at C3 and the methylene protons at C4.

Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | H3 ↔ H4 | - | Confirms ³J coupling between adjacent ring protons. |

| HSQC | H3, H4, Acetoxy-H | C3, C4, Acetoxy-C | Assigns carbon signals based on direct C-H attachment. |

| HMBC | Acetoxy-H | C2, Acetoxy C=O | Confirms position of the acetoxy group. |

| H3 | C1, C2, C4 | Establishes connectivity around the vinyl proton. | |

| H4 | C1, C2, C3 | Establishes connectivity around the methylene group. | |

| NOESY | H3 ↔ H4 | - | Confirms through-space proximity of ring protons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com

The IR spectrum of this compound is expected to show strong, characteristic absorption bands. libretexts.orgopenstax.org

C=O Stretching : Two distinct carbonyl absorptions are expected. The α,β-unsaturated ketone carbonyl (at C1) typically absorbs at a lower frequency (around 1700-1720 cm⁻¹) due to conjugation, while the ester carbonyl of the acetoxy group will appear at a higher frequency (around 1750-1770 cm⁻¹). libretexts.org

C=C Stretching : An absorption corresponding to the carbon-carbon double bond stretch within the cyclobutene ring is expected around 1600-1650 cm⁻¹.

C-O Stretching : The C-O single bond stretches of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.

C-H Stretching : Absorptions just above 3000 cm⁻¹ can be attributed to the vinylic C-H stretch, while those just below 3000 cm⁻¹ are from the aliphatic C-H stretches of the methylene and methyl groups. pressbooks.pub

Raman spectroscopy provides complementary information. While strong C=O stretching bands are visible in IR, the C=C double bond, being more polarizable and symmetric, might give a stronger signal in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| C=O (Ester) | Stretching | 1750 - 1770 (Strong) | Weak |

| C=O (Ketone) | Stretching | 1700 - 1720 (Strong) | Medium |

| C=C (Alkene) | Stretching | 1600 - 1650 (Medium) | Strong |

| C-O (Ester) | Stretching | 1000 - 1300 (Strong) | Medium |

| =C-H | Stretching | ~3050 | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. cutm.ac.in The α,β-unsaturated ketone moiety in this compound constitutes a chromophore that absorbs UV radiation. libretexts.org

Two main electronic transitions are expected:

A high-intensity π → π * transition associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. This is expected to occur in the range of 210-240 nm. pharmatutor.orgusp.br

A lower-intensity n → π * transition, which involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. This "forbidden" transition occurs at a longer wavelength, typically in the range of 300-330 nm. pharmatutor.orgusp.br

The position and intensity of these absorption maxima (λmax) are characteristic of the conjugated enone system. researchgate.net

Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Relative Intensity (ε) |

| π → π | 210 - 240 | High |

| n → π | 300 - 330 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk

For this compound (C₆H₆O₃), the molecular weight is 126.11 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺·) at an m/z (mass-to-charge ratio) of 126.

The molecular ion is often unstable and undergoes fragmentation, producing a unique pattern of fragment ions. libretexts.org Key fragmentation pathways would likely include: libretexts.orgcas.cn

Loss of ketene (B1206846) : A characteristic fragmentation of acetate (B1210297) esters is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), which would result in a fragment ion at m/z 84.

Loss of the acetyl group : Cleavage of the ester bond could lead to the loss of an acetyl radical (·COCH₃, 43 Da), giving a peak at m/z 83, or an acylium ion [CH₃CO]⁺ at m/z 43. libretexts.orgdocbrown.info The m/z 43 peak is often the base peak in the spectra of acetates.

Ring cleavage : The cyclobutene ring can undergo fragmentation, for example, through the loss of carbon monoxide (CO, 28 Da).

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 126 | [C₆H₆O₃]⁺· | Molecular Ion (M⁺·) |

| 84 | [C₄H₄O₂]⁺· | M⁺· - CH₂CO (Loss of ketene) |

| 83 | [C₄H₃O₂]⁺ | M⁺· - ·COCH₃ (Loss of acetyl radical) |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ (Acetyl cation) |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ruppweb.org This technique provides an unambiguous determination of bond lengths, bond angles, and stereochemistry. rsc.org

A single-crystal X-ray diffraction analysis of this compound would yield a detailed structural model. researchgate.netresearchgate.net Key structural features that would be elucidated include:

Ring Conformation : The analysis would confirm the degree of planarity or puckering of the four-membered cyclobutene ring.

Bond Parameters : Precise measurements of the C=O, C=C, and C-O bond lengths and the angles within the strained ring system would be obtained.

Conformation of the Acetoxy Group : The orientation of the acetoxy substituent relative to the plane of the cyclobutene ring would be determined.

Crystal Packing : The analysis would also reveal intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces, that govern how the molecules pack together in the crystal lattice.

While requiring a suitable single crystal, this method provides the most complete picture of the molecule's solid-state structure. ruppweb.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 3-Acetoxy-2-cyclobuten-1-one Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of cyclobutenones. Research is increasingly focused on creating highly selective and efficient catalysts for transformations that are otherwise challenging. A significant area of interest is the use of earth-abundant metals and organocatalysts to achieve enantioselective functionalization. researchgate.netresearchgate.net

Recent advancements include cobalt-catalyzed enantioselective hydroacylation to produce cyclobutanones with excellent control over stereochemistry under mild conditions. escholarship.org Similarly, rhodium-catalyzed asymmetric hydrometallation of cyclobutenes with salicylaldehydes has been shown to provide a modular route to stereochemically complex acylated cyclobutanes. nih.gov This reaction proceeds through an asymmetric hydrometallation of the cyclobutene (B1205218) followed by a C-C bond-forming reductive elimination. nih.gov Copper-catalyzed reactions have also been developed for the borylation and silylation of dichlorocyclobutenones, yielding polyfunctionalized cyclobutenone products with high chemoselectivity. researchgate.net

Organocatalysis presents a metal-free alternative for activating cyclobutenones. Chiral isothiourea catalysts, for instance, can activate γ-mono-chloride substituted cyclobutenones, leading to a C-C bond cleavage and subsequent selective reactions with azomethine imines to form nitrogen-containing heterocycles with high enantioselectivity. researchgate.net These catalytic strategies are expanding the toolbox for creating complex chiral molecules from cyclobutenone precursors. researchgate.net

| Catalytic System | Transformation | Key Features |

| Cobalt-based catalysts | Intramolecular Hydroacylation | Earth-abundant metal; excellent regio-, diastereo-, and enantiocontrol. escholarship.org |

| Rhodium/[MeDuphos] | Asymmetric Hydrometallation | Modular entry to complex acylated cyclobutanes; proceeds via hydrometallation. nih.gov |

| Copper(I) iodide | Borylation/Silylation | Mild reaction conditions; broad substrate scope; high chemoselectivity. researchgate.net |

| Chiral Isothiourea | C-C Bond Activation/Cycloaddition | Organocatalytic; new reaction pattern unavailable with transition metals. researchgate.net |

Exploration of Bio-Inspired and Biomimetic Synthetic Routes

Bio-inspired and biomimetic synthesis aims to replicate nature's efficiency and selectivity in the laboratory. nih.gov This approach is gaining traction for the synthesis of complex molecules derived from cyclobutenone scaffolds. The use of enzymes (biocatalysis) and the design of synthetic routes that mimic biosynthetic pathways are key aspects of this research area. wikipedia.org

A notable example is the use of ene-reductases for the enantioselective reduction of cyclobutenones to optically active cyclobutanones. researchgate.net This biocatalytic method can achieve high yields and enantiomeric excesses up to 99%, providing a green and efficient alternative to traditional chemical reductants. researchgate.net The inspiration for such reactions often comes from metalloenzymes that can transform simple olefins into a diverse array of cyclic natural products. escholarship.org

Biomimetic strategies often involve cascade reactions that build molecular complexity in a single step, mimicking processes like the cyclization of squalene (B77637) in steroid biosynthesis. wikipedia.org Applying this thinking to cyclobutenone chemistry could lead to novel, efficient syntheses of complex polycyclic systems. For example, a synthetic route could be designed to mimic a proposed biosynthetic pathway, thereby testing a "biogenetic hypothesis" while simultaneously achieving a total synthesis. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of cyclobutenone synthesis and transformations with continuous flow chemistry and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. flinders.edu.au Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to handle highly reactive intermediates safely. amt.ukunimi.it

Recent developments have demonstrated the successful continuous flow synthesis of cyclobutenes and their derivatives. ucd.iealmacgroup.com For instance, a one-flow process has been developed for synthesizing functionalized cyclobutenes via the flash generation of short-lived lithium ynolates, which would be difficult to handle in batch reactions. rsc.org This method avoids cryogenic conditions and is highly scalable. rsc.org Another approach utilizes modern LED technology in conjunction with a continuous-flow reactor for the photochemical [2+2] cycloaddition of alkynes and maleimides, offering a more energy-efficient and scalable route to cyclobutenes. almacgroup.com These flow processes can produce multigram quantities of products with high yields and short residence times. ucd.iealmacgroup.com

| Flow Chemistry Approach | Reaction Type | Advantages |

| LED-based Photochemistry | [2+2] Photocycloaddition | Energy-efficient, scalable, short residence times, avoids traditional Hg-lamps. almacgroup.com |

| Flash Generation of Intermediates | [2+2] Cycloaddition via Lithium Ynolates | Enables use of short-lived species, avoids cryogenic conditions, highly reproducible. rsc.org |

| Multi-step Synthesis | Sequential Transformations | Efficient mixing, thermal control, reaction confinement, potential for in-line purification. flinders.edu.au |

Advanced Materials Science Applications Derived from Cyclobutenone Building Blocks

Cyclobutane-containing scaffolds, often derived from cyclobutenones, are emerging as valuable building blocks for advanced materials due to their unique structural and conformational properties. researchgate.net The inherent strain and defined stereochemistry of the cyclobutane (B1203170) ring can impart desirable characteristics such as rigidity and thermal stability to polymers and other materials. bohrium.com

Research is actively exploring the synthesis of cyclobutane-based polymers, such as polyesters and polyamides, as sustainable alternatives to materials derived from petroleum. nih.govnih.gov These materials can be synthesized from biomass-derived chemicals through methods like [2+2] photocycloaddition. und.edu For instance, novel cyclobutane-containing diacid building blocks (CBDAs) have been synthesized from renewable resources like sorbic acid and cinnamic acid. bohrium.comresearchgate.net These monomers can be polymerized to create materials with high thermal stability. nih.govund.edu

Beyond polymers, cyclobutane scaffolds are being incorporated into functional materials for biomedical applications. mdpi.com These include surfactants, organogelators, and scaffolds for tissue engineering. mdpi.commdpi.com The rigid and well-defined three-dimensional structure of the cyclobutane unit makes it an attractive component for designing molecules with specific shapes and functionalities, which is critical in fields like drug discovery and materials science. researchgate.net The development of synthetic routes to these building blocks is crucial for expanding their application in creating novel functional materials. researchgate.net

Computational Design and Discovery of New Reactions and Derivatives

Computational chemistry is becoming an indispensable tool for understanding the reactivity of strained molecules like cyclobutenones and for designing novel reactions and derivatives. Theoretical studies can provide deep insights into reaction mechanisms, transition states, and selectivity, guiding experimental efforts. researchgate.net

The high reactivity of cyclobutenone as a dienophile in Diels-Alder reactions, for example, has been rationalized through computational studies which suggest that the ease of out-of-plane distortion of the molecule lowers the activation barrier for cycloaddition. researchgate.net Such insights are crucial for predicting the outcome of new reactions and for designing substrates with enhanced reactivity.

A prominent example of the predictive power of computational chemistry is the recent "Cyclobutanone Photochemistry Prediction Challenge". aip.org In this challenge, multiple theoretical groups were invited to predict the outcomes of an ultrafast electron diffraction experiment on cyclobutanone's photochemical dynamics. aip.orgbarbatti.org The simulations, employing a range of quantum-chemical methods, aimed to forecast the excited-state lifetime and reaction channels upon photoexcitation. barbatti.org While the results from different computational methods varied, this initiative highlights a major trend towards using high-level simulations to predict and understand complex chemical processes before they are even run in the lab. This synergy between theory and experiment is expected to accelerate the discovery of new transformations and functional derivatives of this compound.

Q & A

Q. How can researchers ensure compliance with open-data mandates while protecting proprietary synthesis methods for this compound?

- Methodological Answer :

- Data Redaction : Share non-proprietary datasets (e.g., spectral libraries, stability data) via repositories like Zenodo.

- Controlled Access : Use embargo periods or restricted-access repositories (e.g., ICPSR) for sensitive protocols.

- Citation Ethics : Clearly attribute prior work using ACS or RSC citation styles to avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。